molecular formula C19H14O3 B13126387 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione CAS No. 112878-62-3

1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione

Cat. No.: B13126387
CAS No.: 112878-62-3
M. Wt: 290.3 g/mol
InChI Key: JYHGZBINNJKNKD-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of a hydroxy group and a methylbutynyl group attached to the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the alkylation of anthracene-9,10-dione with 3-hydroxy-3-methylbut-1-yne under basic conditions. The reaction is often catalyzed by a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The anthraquinone core can be reduced to anthracene using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 1-(3-Oxo-3-methylbut-1-yn-1-yl)anthracene-9,10-dione.

    Reduction: 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene.

    Substitution: Various substituted anthracene-9,10-dione derivatives.

Scientific Research Applications

1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the anthraquinone core can intercalate into DNA, disrupting its function. This compound can also generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Similar structure but with a benzoic acid core instead of anthracene-9,10-dione.

    4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Another related compound with a different substitution pattern on the benzoic acid core.

    2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: A naphthoquinone derivative with similar functional groups.

Uniqueness

1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both hydroxy and methylbutynyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

112878-62-3

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

1-(3-hydroxy-3-methylbut-1-ynyl)anthracene-9,10-dione

InChI

InChI=1S/C19H14O3/c1-19(2,22)11-10-12-6-5-9-15-16(12)18(21)14-8-4-3-7-13(14)17(15)20/h3-9,22H,1-2H3

InChI Key

JYHGZBINNJKNKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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